molecular formula C6H16Si B1614551 Trimethyl(propyl)silane CAS No. 3510-70-1

Trimethyl(propyl)silane

Cat. No.: B1614551
CAS No.: 3510-70-1
M. Wt: 116.28 g/mol
InChI Key: WNWMJFBAIXMNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance of Organosilicon Compounds in Chemical Science

The journey of organosilicon chemistry began in the 19th century. iust.ac.ir In 1863, Charles Friedel and James Crafts achieved a milestone by synthesizing the first organochlorosilane and, in the same year, prepared tetraethylsilane, the first organosilicon compound. wikipedia.orgwikiwand.comsbfchem.com This marked the dawn of a new chemical domain. sbfchem.com

Significant advancements in the field were later pioneered by Frederic S. Kipping at the beginning of the 20th century. wikipedia.orgiust.ac.ir Kipping's extensive research from 1904 to 1937 included the synthesis of many simple organosilicon compounds and the discovery of cyclic and linear polysiloxanes. sbfchem.com He was renowned for his use of Grignard reagents to create alkylsilanes and arylsilanes and was the first to prepare silicone oligomers and polymers. wikipedia.orgiust.ac.ir He also coined the term "silicone" in 1904. wikipedia.orgiust.ac.ir In recognition of his contributions, the Dow Chemical Company established an award in his name in the 1960s for significant contributions to silicon chemistry. wikipedia.orgiust.ac.ir

The industrial significance of organosilicon compounds became more apparent after 1940. sbfchem.com Eugene G. Rochow's description of the Müller-Rochow process in 1945 was a major contribution, enabling the large-scale production of organosilicon compounds. wikipedia.orgiust.ac.ir During World War II, these compounds found critical applications as thermal insulation, lubricants, and sealing materials for military equipment, which spurred the growth of the organosilicon industry. sbfchem.com Today, organosilicon compounds are integral to numerous fields, including materials science, pharmaceuticals, and electronics, due to their valuable properties like thermal stability, chemical inertness, and flexibility. fiveable.meiust.ac.ir

Structural Classification of Alkylsilanes and the Specific Architecture of Trimethyl(propyl)silane

Organosilanes are compounds that feature at least one silicon-carbon bond. sbfchem.comzmsilane.com The general formula for organosilanes can be represented as R_nSiX_(4-n), where 'R' is an organofunctional group and 'X' is a hydrolyzable group like an alkoxy or acetoxy group. nih.gov They are broadly classified as functional or non-functional silanes based on the nature of the organic groups attached to the silicon atom. encyclopedia.pub

Alkylsilanes are a fundamental subclass of organosilanes characterized by having one or more alkyl groups bonded directly to a central silicon atom. chemscene.comontosight.ai These compounds are often used as coupling agents, in composites, and for surface treatments to enhance bonding and durability. chemscene.com The structure of an alkylsilane dictates its physical and chemical properties.

This compound (C₆H₁₆Si) is a specific example of an alkylsilane. chemspider.com Its architecture consists of a central silicon atom covalently bonded to three methyl (-CH₃) groups and one propyl (-CH₂CH₂CH₃) group. stenutz.eu This structure results in a molecule with a combination of steric bulk and specific reactivity inherent to the silicon-carbon bond.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₆H₁₆Si
Molar Mass 116.28 g/mol
CAS Registry Number 3510-70-1
Boiling Point 90 °C
SMILES CCCSi(C)C
InChIKey WNWMJFBAIXMNOF-UHFFFAOYSA-N

Data sourced from chemspider.comstenutz.eunist.gov

Fundamental Role of Organosilanes in Modern Materials Science and Synthetic Chemistry Research

The unique properties of organosilanes make them crucial in both materials science and synthetic chemistry. numberanalytics.comiust.ac.ir Their ability to form stable yet reactive bonds is key to their widespread utility. numberanalytics.com

In Materials Science: Organosilanes are fundamental in creating advanced materials due to their dual functionality. researchgate.net They act as molecular bridges between inorganic and organic materials, a role described as a coupling agent or adhesion promoter. zmsilane.comdakenchem.comrussoindustrial.ru This capability is used to enhance the mechanical properties and durability of composite materials, such as those reinforced with glass fibers. nih.govdakenchem.com By forming strong covalent bonds with both the inorganic substrate and the organic polymer matrix, they improve stress transfer and compatibility. dakenchem.comrussoindustrial.ru

Organosilanes are also widely used for surface modification. dakenchem.com They can create water-repellent (hydrophobic) surfaces, which is critical for protecting materials like concrete from moisture damage. zmsilane.comrussoindustrial.ru In coatings and sealants, they improve adhesion, chemical resistance, and durability against environmental factors. fiveable.medakenchem.com The cross-linking capability of some organosilanes allows them to form stable, three-dimensional siloxane networks, which imparts water and heat resistance to paints and adhesives. zmsilane.comrussoindustrial.ru

In Synthetic Chemistry Research: In the realm of synthetic chemistry, organosilanes are versatile reagents and intermediates. numberanalytics.comresearchgate.net One of their most significant roles is as protecting groups for sensitive functional groups, particularly alcohols. numberanalytics.comrsc.org The trimethylsilyl (B98337) (TMS) group, for instance, is widely used to temporarily mask the reactivity of hydroxyl groups during multi-step syntheses. rsc.org

Organosilanes also serve as powerful reducing agents in a variety of chemical transformations. acs.org The process of hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. numberanalytics.comacs.org This reaction is used to produce a wide range of functionalized organosilicon compounds and is often employed in asymmetric reductions to create chiral molecules with high selectivity. acs.org The ability to fine-tune the steric and electronic properties of the organosilane reductant contributes to the success of these transformations. acs.org Furthermore, organosilanes are involved in a multitude of other reactions, including cross-coupling and the synthesis of sulfur-containing molecules, highlighting their broad utility in constructing complex molecular architectures. numberanalytics.comtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3510-70-1

Molecular Formula

C6H16Si

Molecular Weight

116.28 g/mol

IUPAC Name

trimethyl(propyl)silane

InChI

InChI=1S/C6H16Si/c1-5-6-7(2,3)4/h5-6H2,1-4H3

InChI Key

WNWMJFBAIXMNOF-UHFFFAOYSA-N

SMILES

CCC[Si](C)(C)C

Canonical SMILES

CCC[Si](C)(C)C

boiling_point

89.0 °C

Other CAS No.

3510-70-1

Origin of Product

United States

Synthetic Methodologies for Trimethyl Propyl Silane and Analogous Organosilanes

Overview of Established Synthetic Routes for Saturated Alkylsilanes

The formation of the carbon-silicon bond in saturated alkylsilanes like trimethyl(propyl)silane can be achieved through several key methodologies, including direct synthesis, hydrosilylation, and the use of organometallic reagents.

Direct Synthesis Approaches Involving Silicon Reactivity

The direct synthesis, often referred to as the Müller-Rochow process, is a cornerstone of industrial organosilicon chemistry. mdpi.com This method typically involves the reaction of an alkyl halide with elemental silicon at elevated temperatures, often in the presence of a copper catalyst. mdpi.commdpi.com For the synthesis of alkylsilanes, this process can be adapted to use various alkyl halides. The reaction of silicon with hydrogen chloride or organic chlorides is a widely described and industrially utilized method. mdpi.com

The reactivity of the silicon surface is a critical factor in the direct synthesis. The presence of a catalyst, such as copper, is essential for activating the silicon and facilitating the reaction. mdpi.commdpi.com The reaction between copper(I) chloride and silicon serves as a model for understanding the activation of the contact mass in the direct process. mdpi.com Mechanistic studies suggest the formation of active copper and silicon species that react to form copper-silicon phases, which are crucial for the catalytic cycle. mdpi.com

Recent advancements have explored mechanochemical methods as a green alternative to traditional high-temperature processes. rsc.org This approach involves the mechanical activation of silicon, which removes the passivating oxide layer and creates a catalytically active surface, followed by reaction with an alcohol or other reagents. rsc.org

Hydrosilylation Strategies for Carbon-Silicon Bond Formation

Hydrosilylation is a powerful and versatile method for forming carbon-silicon bonds, involving the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double or triple bond. wikipedia.orgacs.orgnih.gov This process is typically catalyzed by transition metal complexes, most notably those based on platinum group metals. wikipedia.org For the synthesis of saturated alkylsilanes, an alkene is reacted with a hydrosilane. For instance, this compound can be synthesized by the hydrosilylation of propene with trimethylsilane.

The regioselectivity of the hydrosilylation reaction, determining whether the silicon atom adds to the terminal or internal carbon of the alkene, is a key consideration. tandfonline.comorganic-chemistry.org Catalysts play a crucial role in controlling this selectivity. For example, some rhodium catalysts can promote the anti-Markovnikov addition of the silane (B1218182) to the alkene, leading to the terminal silylalkane. organic-chemistry.org The choice of catalyst, solvent, and reaction temperature can significantly influence the chemo- and regioselectivity of the products. tandfonline.com

Recent research has focused on developing more efficient and selective catalysts, including those based on iron, cobalt, and nickel, to achieve highly Markovnikov or anti-Markovnikov selective hydrosilylation of alkenes. organic-chemistry.org Additionally, plasmon-driven hydrosilylation on silicon surfaces has emerged as a novel technique, where light-induced generation of electron-hole pairs at the silicon interface drives the carbon-silicon bond formation. acs.org

Application of Organometallic Reagents (e.g., Grignard, Organolithium) in Silicon Chemistry

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are widely used in the synthesis of organosilanes. These reagents provide a nucleophilic source of an alkyl group that can displace a leaving group, typically a halide, from a silicon center. The reaction of a silyl (B83357) halide, such as chlorotrimethylsilane, with an appropriate organometallic reagent is a common laboratory-scale method for preparing specific alkylsilanes. For the synthesis of this compound, propylmagnesium bromide (a Grignard reagent) or propyllithium would be reacted with chlorotrimethylsilane.

The use of Grignard reagents to synthesize alkylsilanes was pioneered by Frederic Kipping in the early 20th century. wikipedia.org The reaction of unactivated alkyl chlorides with silyl lithium reagents, generated from commercially available chlorosilanes, can produce tetraorganosilanes in good yields without the need for a transition metal catalyst. organic-chemistry.org

Recent advancements in this area include the development of palladium-catalyzed cross-coupling reactions, such as the silyl-Negishi reaction, which couples silyl electrophiles with alkylzinc halides. nih.gov This method provides direct access to alkylsilanes and has been shown to be effective for coupling secondary organometallic reagents to silyl electrophiles, a transformation that has historically been challenging. nih.gov Copper-catalyzed reactions have also been developed for the formation of C(sp³)–Si bonds from alkyl halides or triflates. beilstein-journals.org

Precursor Chemistry and Reaction Pathways in this compound Synthesis

The synthesis of this compound can also be approached through the use of functionalized silicon precursors, particularly alkoxysilanes. These precursors offer a high degree of control over the reaction, allowing for the formation of the desired product with high purity. The key reaction pathways involve hydrolysis and condensation reactions.

Utilization of Alkoxysilane Precursors in Controlled Synthetic Processes.dakenchem.com

Alkoxysilanes, which possess one or more alkoxy groups (-OR) attached to a silicon atom, are versatile precursors in organosilicon synthesis. dakenchem.comsinosil.com For the synthesis of a specific alkylsilane like this compound, a common strategy involves the use of a propyl-substituted alkoxysilane, such as n-propyltrimethoxysilane. dakenchem.com These precursors are often synthesized by reacting silicon tetrachloride or trialkoxysilanes with alcohols. zmsilane.com

The synthesis of γ-methacryloxypropyl-tris(trimethylsiloxy)silane, an analogous organosilane, has been demonstrated through the hydrolysis of γ-methacryloxypropyl-trimethoxysilane in the presence of chlorotrimethylsilane. prepchem.com This highlights the utility of alkoxysilane precursors in building more complex organosilicon structures. The sol-gel process, which heavily relies on the hydrolysis and condensation of alkoxysilanes like tetraethoxysilane (TEOS), is a widely used method for producing silica-based materials and can be adapted for the synthesis of organo-functionalized silanes. mdpi.commdpi.com

The controlled nature of these reactions is dependent on several factors, including pH, temperature, solvent, and the water-to-silane molar ratio. mdpi.com By carefully controlling these parameters, the final product's structure and properties can be tailored.

Mechanistic Considerations of Hydrolysis and Condensation Reactions in Silane Formation.dakenchem.com

The formation of siloxane bonds (Si-O-Si), a key step in many organosilane syntheses starting from alkoxysilanes, proceeds through hydrolysis and condensation reactions. sinosil.comnih.gov

Hydrolysis is the initial step where the alkoxy groups of the precursor react with water to form silanol (B1196071) groups (Si-OH). sinosil.comnih.gov This reaction can be catalyzed by either acids or bases. unm.edu

Acid-catalyzed hydrolysis: In an acidic medium, a proton attacks the oxygen atom of the alkoxy group, making it a better leaving group (an alcohol). A water molecule then attacks the silicon atom. unm.edu

Base-catalyzed hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of the alkoxy group. nih.govunm.edu

The rate of hydrolysis is influenced by the steric bulk and electronic effects of the substituents on the silicon atom. unm.eduingentaconnect.com

Condensation follows hydrolysis, where the newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges, releasing water or alcohol as a byproduct. nih.govresearchgate.net

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. nih.gov

Alcohol-producing condensation: A silanol group reacts with an alkoxy group to form a siloxane bond and an alcohol molecule. nih.gov

The mechanisms of both hydrolysis and condensation are generally considered to be bimolecular nucleophilic substitution (SN2) reactions at the silicon center, often involving a five- or six-coordinate intermediate or transition state. nih.govunm.edu The pH of the reaction medium significantly affects the rates of these reactions and, consequently, the structure of the final product. unm.edu For instance, in the synthesis of this compound from a propylalkoxysilane precursor, controlled hydrolysis and subsequent reduction of the silanol intermediate would be a potential pathway.

Catalytic Systems in Organosilane Synthesis

Catalysis is fundamental to the modern synthesis of organosilanes, enabling reactions that would otherwise be slow or unselective. The choice of catalyst—be it an acid, a base, a transition metal complex, or an organocatalyst—profoundly influences the reaction outcome.

Acid and base catalysis are extensively used in the transformation of alkoxysilanes, which are common precursors in organosilane synthesis. These transformations primarily involve hydrolysis and condensation reactions. The mechanisms and kinetics of these reactions are highly dependent on the catalyst and the reaction conditions. unm.edumdpi.com

Acid Catalysis:

In acidic environments, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group. unm.edugelest.com This is followed by a nucleophilic attack of water on the silicon atom. The reaction is generally considered to follow an S(_N)2-type mechanism. adhesivesmag.com Mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as acetic acid and p-toluenesulfonic acid, are commonly employed as catalysts. tandfonline.comnih.gov The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com Research has shown that acid-catalyzed hydrolysis is typically first-order in acid and zero-order in water. tandfonline.com These reactions lead to the formation of silanols (R(_3)SiOH), which can then undergo condensation to form siloxane bonds (Si-O-Si). adhesivesmag.com The acid-catalyzed condensation proceeds via protonation of a silanol, followed by nucleophilic attack by another silanol or alkoxysilane molecule. adhesivesmag.com This process is crucial in the sol-gel process for producing silica-based materials. mdpi.com

Base Catalysis:

Under basic conditions, the hydrolysis of alkoxysilanes proceeds through the direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. unm.eduadhesivesmag.com This intermediate then breaks down to form a silanol and an alkoxide ion. adhesivesmag.com Common base catalysts include ammonia, potassium hydroxide, and amines. unm.edunih.gov Unlike acid catalysis, the rate of base-catalyzed hydrolysis is retarded by increasing the steric bulk of the substituents on the silicon atom. unm.edu Base-catalyzed condensation of silanols involves the deprotonation of a silanol to form a more nucleophilic silanolate anion, which then attacks another silanol or alkoxysilane. unm.edu This typically leads to more highly branched and condensed silica (B1680970) networks compared to acid-catalyzed processes. unm.edu The choice between acid and base catalysis allows for the control of the final structure of the resulting polysiloxane materials. unm.edu

Catalyst TypeMechanismKey Features
Acid Protonation of alkoxy group, followed by nucleophilic attack by water (S(_N)2-type). adhesivesmag.comtandfonline.comFaster for less sterically hindered alkoxy groups. gelest.com Leads to weakly branched polymeric networks. unm.edu
Base Nucleophilic attack of hydroxide ion on silicon, forming a pentacoordinate intermediate. unm.eduadhesivesmag.comSlower for more sterically hindered silanes. unm.edu Produces highly branched and condensed particles. unm.edu

Transition metal catalysis is a powerful tool for the formation of silicon-carbon bonds, a key step in the synthesis of many organosilanes, including this compound. Hydrosilylation and cross-coupling reactions are two of the most important transformations in this context. zmsilane.com

Hydrosilylation:

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This reaction is most commonly catalyzed by platinum complexes, such as Speier's catalyst (H(_2)PtCl(_6)) and Karstedt's catalyst. mdpi.com Rhodium complexes are also effective catalysts. zmsilane.com The catalytic cycle typically involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination to yield the organosilane product. zmsilane.com This method allows for the precise functionalization of molecules and is widely used in both academic research and industrial processes. mdpi.comzmsilane.com For instance, the synthesis of an organoalkoxysilane can be achieved by the hydrosilylation of an alkene with a hydrosilane like triethoxysilane (B36694) in the presence of a platinum catalyst. mdpi.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, provide another versatile route to C-Si bond formation. These reactions typically involve the coupling of an organohalide or triflate with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source. The fluoride activates the organosilane, facilitating the transmetalation step in the catalytic cycle. While not as common as hydrosilylation for simple alkylsilanes, cross-coupling methods are invaluable for the synthesis of more complex organosilanes, particularly arylsilanes and vinylsilanes.

Reaction TypeCatalystDescription
Hydrosilylation Platinum complexes (e.g., Speier's, Karstedt's), Rhodium complexes. mdpi.comzmsilane.comAddition of a Si-H bond across a C=C or C≡C bond to form a Si-C bond. mdpi.com
Cross-Coupling Palladium complexes.Coupling of an organohalide with an organosilane to form a Si-C bond.

In recent years, organocatalysis has emerged as a complementary approach to metal-based catalysis for the derivatization of silanes. Organocatalysts are small, metal-free organic molecules that can promote chemical reactions. Their use can offer advantages in terms of cost, toxicity, and sustainability.

For silane derivatization, various organocatalytic protocols have been explored. For example, strong non-ionic bases, such as phosphazenes, have been shown to be effective catalysts for the condensation of silanols. google.com These catalysts can promote the formation of siloxane bonds at rates comparable to or even exceeding those of traditional metal-based catalysts. google.com Additionally, Lewis basic organocatalysts, such as N-heterocyclic carbenes (NHCs), have been investigated for their ability to activate silanes and promote various transformations. The development of organocatalytic methods for silane chemistry is an active area of research with the potential to provide new and more sustainable synthetic routes. adhesivesmag.com

Optimization of Reaction Parameters for Enhanced Purity and Yield in Organosilane Synthesis

Achieving high purity and yield is a critical goal in any synthetic procedure. For organosilane synthesis, the optimization of reaction parameters is essential to maximize the desired product formation while minimizing side reactions and impurities. zmsilane.com

Key parameters that are often optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. For instance, in the direct synthesis of alkoxysilanes, temperature control is crucial to obtain the desired product distribution. researchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction mechanism itself. tandfonline.com For example, the order of the hydrolysis reaction of alkoxysilanes with respect to water can vary depending on the solvent used. tandfonline.com

Catalyst Concentration: The concentration of the catalyst must be carefully controlled to ensure an efficient reaction without promoting unwanted side reactions. zmsilane.com

Reactant Stoichiometry: The molar ratio of the reactants, such as the water-to-silane ratio in hydrolysis reactions, is a critical parameter that affects the extent of reaction and the structure of the products. mdpi.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without leading to product degradation or the formation of byproducts. mdpi.com

Systematic studies are often conducted to determine the optimal combination of these parameters for a specific organosilane synthesis. This can involve techniques such as Design of Experiments (DoE) to efficiently explore the multidimensional reaction space and identify the conditions that lead to the highest purity and yield. tandfonline.com

Mechanistic Investigations of Trimethyl Propyl Silane Reactivity

Fundamental Reaction Pathways Intrinsic to Alkylsilanes

The reactivity of alkylsilanes is largely dictated by the nature of the chemical bonds to the silicon atom. While the Si-C bond is strong, other bonds, such as Si-O or Si-H found in related functionalized silanes, provide pathways for a variety of chemical transformations.

The polymerization of organosilanes, particularly organoalkoxysilanes, is a complex process that proceeds through two primary reaction steps: hydrolysis and condensation. nih.gov These reactions are fundamental to the application of silanes as coupling agents and in the formation of silicone polymers. spast.org

First, in the hydrolysis step, hydrolyzable groups on the silicon atom, such as alkoxy groups (e.g., methoxy (B1213986) or ethoxy), react with water to form silanol (B1196071) (Si-OH) groups. spast.orgresearchgate.net This is a substitution reaction where an alcohol is released as a byproduct. nih.gov

Equation 1: Hydrolysis ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

Following hydrolysis, the newly formed silanols are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. researchgate.netwikipedia.org This can occur through two pathways: a water-producing condensation between two silanols or an alcohol-producing condensation between a silanol and an unreacted alkoxy group. nih.gov These condensation steps extend the molecular network, leading to the formation of oligomers and eventually a cross-linked polymer. researchgate.net

Equation 2: Condensation Pathways

Water-producing: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing: ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov

The kinetics of these reactions are intricate. Hydrolysis is often reported as pseudo-first order with respect to the silane (B1218182) concentration, but the order with respect to water can vary significantly depending on the reaction conditions. nih.govresearchgate.net Condensation is generally a second-order reaction. nih.gov

Table 1: General Reaction Orders for Alkoxysilane Polymerization

ReactionReactantTypical Reaction OrderSource(s)
HydrolysisAlkoxysilaneFirst or Pseudo-First nih.govresearchgate.net
HydrolysisWater0.8 to 4.4 nih.gov
CondensationOrganosilanetriolSecond nih.gov

The pH of the reaction medium has a dramatic influence on both the rate and mechanism of hydrolysis and condensation reactions. tandfonline.comunm.edu

Hydrolysis: The rate of hydrolysis is slowest at a neutral pH of approximately 7. unm.edu The reaction is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). unm.edud-nb.info

Acidic Media (pH < 7): In an acidic environment, an alkoxy group is rapidly protonated, forming an oxonium ion. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule. nih.govd-nb.info The rate of hydrolysis increases as the pH becomes more acidic. tandfonline.comunm.edu Alkyl substitution on the silicon atom increases the rate of acid-catalyzed hydrolysis due to electron-donating inductive effects that stabilize the positively charged transition state. unm.edu

Alkaline Media (pH > 7): Under basic conditions, the highly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom. nih.govd-nb.info This mechanism involves a pentacoordinate transition state. nih.gov The hydrolysis rate increases with increasing alkalinity. tandfonline.com In contrast to acidic conditions, electron-withdrawing groups accelerate base-catalyzed hydrolysis. unm.edu

Neutral Media (pH ≈ 7): The hydrolysis rate is at its minimum. tandfonline.comuc3m.es For some silanes, the reaction can be exceedingly slow without a catalyst. researchgate.net

Condensation: The rate of condensation is also highly pH-dependent, with the minimum rate occurring in the pH range of 2 to 4, which corresponds to the isoelectric point of many silica (B1680970) systems. unm.edu

Acidic Media (pH < 2): Below the isoelectric point, the condensation mechanism involves a protonated silanol reacting with a neutral silanol. This leads to the formation of less branched, more linear or randomly branched polymers. nih.govunm.edu

Alkaline Media (pH > 4): Above the isoelectric point, a deprotonated silanolate anion attacks a neutral silanol. This pathway favors the reaction between monomers and the ends of growing chains with more highly condensed particles, resulting in more cross-linked and particle-like structures. nih.govunm.edu

Table 2: pH Influence on Silane Reaction Rates

ReactionAcidic pHNeutral pHAlkaline pHSource(s)
Hydrolysis Catalyzed (Fast)Minimum Rate (Slow)Catalyzed (Fast) tandfonline.comunm.edu
Condensation Catalyzed (Fast)SlowCatalyzed (Fast) unm.edu
Point of Minimum Condensation RatepH 2-4 (Isoelectric Point) unm.edu

The stoichiometric ratio of water to silane (r) is a critical parameter that influences the kinetics of hydrolysis and, consequently, the structure of the final condensed product. mdpi.com

Theoretically, for a trialkoxysilane, an 'r' value of 1.5 is required for complete hydrolysis. mdpi.com However, the actual amount of water used has profound effects.

Low Water/Silane Ratio (r < 1.5): With substoichiometric amounts of water, hydrolysis is incomplete. This leads to the presence of unreacted alkoxy groups on the oligomers. The resulting structures are often less condensed and may be predominantly linear or simple branched chains. mdpi.com

High Water/Silane Ratio (r > 1.5): Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. mdpi.com Excess water ensures complete hydrolysis to silanetriols, which then readily condense. This condition favors the formation of more complex, highly branched, and cyclic or bicyclic oligomers, and eventually, highly cross-linked networks. mdpi.com However, very large excesses of water can sometimes inhibit the reaction, potentially due to reduced solubility of the silane. mdpi.com

Table 3: Effect of Water/Silane Ratio on Oligomer Structure for Organotrialkoxysilanes

Water/Silane Ratio (r)Linear/Branched OligomersMonocyclic OligomersBicyclic OligomersSource(s)
Low High PercentageLow PercentageVery Low Percentage mdpi.com
High DecreasesRapidly IncreasesSlowly Increases mdpi.com

The silicon-carbon (Si-C) bond in alkylsilanes like trimethyl(propyl)silane is generally strong and resistant to cleavage. wikipedia.org However, it can undergo electrophilic substitution, where an electrophile replaces the silyl (B83357) group. lkouniv.ac.in The reactivity of the Si-C bond is significantly lower than that of the Si-C bond in unsaturated silanes (e.g., allylsilanes and vinylsilanes).

Alkylsilanes: The Si-C bond in saturated alkylsilanes is not activated and its cleavage requires strong electrophiles or specific activation. nih.gov Electrophilic cleavage can be achieved with strong acids or halogens. lkouniv.ac.in A key strategy to enhance the reactivity of the Si-C bond is to increase the coordination number of the silicon atom. The formation of hypercoordinate (pentacoordinate or hexacoordinate) silicon species, by reaction with Lewis bases, increases the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.govresearchgate.net

Unsaturated Silanes (for comparison): In contrast, allylsilanes and vinylsilanes are much more reactive towards electrophiles. wikipedia.org The presence of the double bond allows for the stabilization of a positive charge at the β-position to the silicon atom through a phenomenon known as σ-π hyperconjugation. wikipedia.orgqub.ac.uk Electrophilic attack occurs at the γ-carbon of allylsilanes or the β-carbon of vinylsilanes, leading to the formation of a stabilized carbocation intermediate, which then readily eliminates the silyl group. wikipedia.org This inherent activation makes unsaturated silanes versatile reagents in organic synthesis for forming new carbon-carbon bonds under milder conditions than those required for alkylsilanes. qub.ac.uk

This compound does not possess a silicon-hydrogen (Si-H) bond and therefore does not directly participate in the radical reactions characteristic of hydrosilanes. However, understanding the reactivity of the Si-H bond is crucial in the broader context of silane chemistry. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., a C=C double bond), can proceed via a free-radical mechanism. pageplace.debeilstein-journals.org

The radical-induced hydrosilylation follows a classic chain reaction mechanism:

Initiation: A silyl radical (≡Si•) is generated from the hydrosilane. This can be initiated by thermal decomposition of a radical initiator (like a peroxide or AIBN) or by UV irradiation. pageplace.deconicet.gov.ar

Propagation: The silyl radical adds to the alkene double bond, forming a carbon-centered radical at the β-position. This new radical then abstracts a hydrogen atom from another hydrosilane molecule, yielding the final product and regenerating the silyl radical, which continues the chain. beilstein-journals.orgwur.nl

Termination: The reaction ceases when two radicals combine.

This radical pathway offers an alternative to metal-catalyzed hydrosilylation, particularly noted for its tolerance of various functional groups, though it can be less efficient. beilstein-journals.org

Kinetics and Mechanisms of Hydrolysis and Condensation Reactions of Silanes

Surface Modification and Interfacial Adhesion Mechanisms

Alkylsilanes, typically in their alkoxysilane form (e.g., n-propyltrimethoxysilane), are widely used to modify the surfaces of inorganic materials like silica, glass, and metal oxides. dakenchem.comnist.gov This process forms a dense, organized layer known as a self-assembled monolayer (SAM), which can alter surface properties like wettability and, crucially, act as an adhesion promoter between the inorganic substrate and an organic polymer matrix. bawue.demdpi.com

The mechanism of SAM formation and adhesion promotion involves the hydrolysis and condensation reactions discussed previously, occurring at the substrate interface:

Hydrolysis: The alkoxysilane is hydrolyzed by adsorbed water present on the surface of the inorganic substrate. This reaction converts the alkoxy groups (-OR) into reactive silanol groups (-OH). researchgate.net

Condensation with Substrate: The newly formed silanols condense with the hydroxyl groups (e.g., Si-OH on a silica surface) present on the substrate. This forms strong, covalent siloxane (Substrate-O-Si) bonds, anchoring the silane molecule to the surface. mdpi.com

Cross-linking: Adjacent, surface-bound silane molecules undergo intermolecular condensation between their own silanol groups. This creates a network of Si-O-Si cross-linkages, forming a stable and robust two-dimensional film on the substrate. bawue.demdpi.com

This covalently bonded interfacial layer acts as a chemical bridge. The alkyl group of the silane (the propyl group in this context) is oriented away from the surface and can physically or chemically bond with an overlying organic material (like a coating, adhesive, or polymer matrix), thereby dramatically improving interfacial adhesion and the durability of the composite material. spast.org

Principles of Silanization on Diverse Inorganic Substrates

Silanization is a surface modification process that utilizes organosilane compounds to alter the properties of inorganic materials such as glass, silica, metals, and ceramics. ipsonline.in The fundamental principle involves the reaction of silane coupling agents with hydroxyl (-OH) groups that are naturally present on the surfaces of these inorganic substrates. ipsonline.inresearchgate.net Organofunctional silanes are bifunctional molecules, typically with the structure Y-R-SiX₃, where 'Y' is an organofunctional group reactive towards a polymer matrix, 'R' is a linker alkyl chain, and 'SiX₃' is the silicon-containing group reactive towards the inorganic substrate. ipsonline.innih.gov

The mechanism of silanization proceeds through a well-established, multi-step process:

Hydrolysis : The process begins with the hydrolysis of the hydrolyzable groups (e.g., methoxy, -OCH₃, or ethoxy, -OC₂H₅) on the silicon atom in the presence of water. This reaction cleaves the Si-O-C bonds and forms reactive silanol intermediates (Si-OH). nih.govaip.org This step is crucial as it activates the silane for bonding.

Condensation : The newly formed silanol groups can then undergo condensation reactions. This can occur in two ways: they can form strong, covalent oxane bonds (Si-O-Substrate) with the hydroxyl groups on the inorganic surface, or they can self-condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si) on the substrate. researchgate.netnih.gov

Drying/Curing : A final heating or drying step is often employed to remove water and any alcohol byproducts (from the hydrolysis step) and to drive the condensation reactions to completion, ensuring the formation of a stable, covalently bonded silane layer.

This process results in a durable, chemically bonded interface that effectively alters the surface chemistry of the inorganic material, for instance, changing it from hydrophilic to hydrophobic. researchgate.net The resulting silane layer is often a complex, multilayered structure composed of both chemically bonded (chemisorbed) and physically adsorbed silane molecules. nih.gov

Formation of Covalent Bonds Between this compound (or its Analogues) and Polymer Chains

While this compound itself possesses a non-reactive propyl group, it can establish strong covalent bonds with polymer chains, a reactivity essential for creating advanced materials with enhanced properties. dakenchem.com However, the most common strategy for achieving robust covalent linkage between a silane and a polymer matrix involves the use of silane analogues, known as silane coupling agents, which feature a reactive organofunctional group. ipsonline.innih.gov This group is specifically chosen to react and form a covalent bond with the polymer system during polymerization or crosslinking. gelest.com

The mechanism of bond formation is dictated by the chemistry of the silane's organofunctional group and the polymer matrix:

Free Radical Polymerization : Silanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) contain a methacrylate group. cnrs.fr This methacrylate group can readily co-polymerize with monomers in resin systems that cure via free-radical mechanisms, such as polyesters, acrylics, and polyolefins. finerchem.com This incorporates the silane directly into the growing polymer backbone.

Epoxy and Amine Reactions : Silanes containing epoxy groups, such as (3-glycidoxypropyl)trimethoxysilane (GPTMS), can react with amine curing agents in epoxy resins. cnrs.frscbt.com Conversely, aminosilanes like (3-aminopropyl)triethoxysilane (APTES) can react with the epoxy rings of the resin itself or with isocyanate groups in polyurethane systems. scbt.comgoogle.com

Grafting : In some applications, functional silanes are grafted onto existing polymer chains. finerchem.com This process introduces the silane functionality along the polymer backbone, preparing it for subsequent crosslinking or adhesion promotion.

Through these reactions, the silane molecule becomes permanently and covalently integrated into the polymer network. dakenchem.com This chemical bond is significantly more stable and durable than physical entanglements or weaker secondary interactions like hydrogen bonds, providing a robust link between the silane and the organic phase of a composite material. nih.gov

Elucidation of Interfacial Interactions and Coupling Mechanisms in Composite Materials

In composite materials, silane coupling agents like this compound and its analogues act as molecular bridges at the interface between the inorganic reinforcement (e.g., glass fibers, silica) and the organic polymer matrix. dakenchem.comcnrs.fr The primary function of this interfacial layer is to chemically couple these two dissimilar phases, which are often chemically incompatible—the inorganic filler being polar and hydrophilic, and the polymer matrix being nonpolar and hydrophobic. utwente.nl

The coupling mechanism relies on the dual reactivity of the silane molecule. nih.gov The silanol groups, formed via hydrolysis, bond covalently to the inorganic filler surface, while the organofunctional group at the other end of the molecule forms a covalent bond with the surrounding polymer matrix. ipsonline.in This creates a strong and stable connection that effectively transfers stress from the flexible polymer matrix to the high-strength inorganic filler. nih.gov

Key effects of this coupling mechanism include:

Improved Adhesion : The formation of covalent bonds across the interface dramatically improves adhesion between the filler and the matrix, preventing delamination under stress. finerchem.comresearchgate.net

Enhanced Stress Transfer : By linking the two phases, the silane coupling agent allows for efficient transfer of mechanical loads, which is fundamental to the reinforcing effect of the filler. nih.gov

Reduced Water Absorption : The silane layer can create a hydrophobic barrier at the interface, reducing moisture ingress which can otherwise degrade the filler-matrix bond and compromise the composite's long-term performance, especially its wet strength. finerchem.com

Better Filler Dispersion : Silanization modifies the surface energy of the filler particles, making them more compatible with the polymer resin. This reduces the tendency of filler particles to agglomerate and leads to a more uniform dispersion, which is critical for achieving consistent and predictable material properties. utwente.nl

The table below summarizes the bifunctional nature of common silane coupling agents used to create these interfacial bridges.

Silane AnalogueInorganic-Reactive GroupOrganic-Reactive GroupCompatible Polymer Systems
3-(trimethoxysilyl)propyl methacrylate (TMSPMA)TrimethoxysilylMethacrylatePolyester, Acrylics, Polyolefins (Free-radical cure) finerchem.com
(3-Aminopropyl)triethoxysilane (APTES)TriethoxysilylAminoEpoxy, Polyurethane, Phenolics scbt.comgoogle.com
(3-Glycidoxypropyl)trimethoxysilane (GPTMS)TrimethoxysilylEpoxy (Glycidyl)Epoxy, Urethanes, Acrylics (Amine or acid cured) cnrs.fr
Vinyltrimethoxysilane (VTMS)TrimethoxysilylVinylPolyethylene, Polypropylene, EPDM Rubber utwente.nl

Crosslinking Chemistry and Polymeric Network Formation

Role of Silane Agents in Promoting Crosslinking within Polymeric Systems

Silane agents, including this compound and its functional analogues, play a significant role in promoting and contributing to the crosslinking of polymeric systems. dakenchem.com This crosslinking function is critical for enhancing the thermal stability, mechanical strength, and chemical resistance of the final material. dakenchem.com The mechanism of crosslinking can occur through several pathways.

Furthermore, silanes can be directly involved in the polymer crosslinking reaction. In moisture-cured systems, a polymer backbone can be functionalized with hydrolyzable silane moieties. google.com Upon exposure to atmospheric moisture, these silane groups hydrolyze and condense to form siloxane crosslinks between the polymer chains, curing the material at ambient temperature. google.comd-nb.info This process is common in the production of adhesives, sealants, and coatings where a one-component, moisture-curable system is desirable. dakenchem.com

Studies on Curing Kinetics and Network Evolution in Silane-Modified Resins

The incorporation of silane agents or silane-modified fillers into resin systems can have a profound impact on their curing kinetics and the evolution of the polymer network. Kinetic studies, often employing techniques like Differential Scanning Calorimetry (DSC) and isoconversional analysis, are used to investigate these effects by measuring parameters such as activation energy (Ea) and the reaction mechanism. cnrs.frnih.gov

Research indicates that the presence of silane-modified fillers can alter the curing process significantly. For instance, in a study of benzoxazine (B1645224) resin reinforced with silane-modified microcrystalline cellulose (B213188) (MCC Si), the addition of the modified filler led to a decrease in the average activation energy of the curing reaction. nih.gov This suggests that the silanized surface of the filler may have a catalytic effect on the ring-opening polymerization of the benzoxazine resin, accelerating the crosslinking process. nih.gov All samples in that study followed an autocatalytic curing mechanism, where a reaction product accelerates the reaction. nih.gov

Similarly, studies on dental resins incorporating silica nanofillers modified with quaternary ammonium (B1175870) silane compounds (QASiC) revealed that the presence of the fillers induced a rise in both the autoacceleration effect (gel effect) and the final degree of conversion. mdpi.com This indicates that the silane-modified nanoparticles not only sped up the polymerization at later stages but also allowed the network to achieve a higher crosslink density.

The table below presents kinetic data from a study on benzoxazine composites, illustrating the effect of silane-modified filler on the activation energy of curing.

Material CompositionAverage Activation Energy (Ea) (kJ/mol)Curing Mechanism Note
Pristine Benzoxazine Resin (BA-a)86.7Autocatalytic curing mechanism nih.gov
BA-a + 5% Silane-Modified Cellulose (MCC Si)82.4Activation energy is reduced nih.gov
BA-a + 10% Silane-Modified Cellulose (MCC Si)78.1Lowest activation energy, suggesting catalytic effect nih.gov
BA-a + 15% Silane-Modified Cellulose (MCC Si)80.2Activation energy slightly increases at higher loading nih.gov

These studies collectively demonstrate that silane modification is a powerful tool not only for interfacial coupling but also for tailoring the curing behavior and final network structure of thermosetting resins.

Advanced Spectroscopic and Analytical Characterization of Trimethyl Propyl Silane and Its Derivatives/interfaces

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Structural Elucidation and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of trimethyl(propyl)silane and its derivatives. These methods probe the vibrational modes of molecules, providing a fingerprint that is unique to the compound's structure and bonding.

In the FTIR spectrum of a compound similar to this compound, such as trimethoxy(propyl)silane, characteristic vibrational modes can be identified. For instance, the methyl and methylene (B1212753) groups of the propyl chain exhibit C-H stretching vibrations, which are typically observed in the 2900-3000 cm⁻¹ region. The Si-C bond also gives rise to specific vibrational modes. Furthermore, if this compound is hydrolyzed and condensed to form siloxane polymers, the formation of Si-O-Si bonds can be monitored by the appearance of a strong, broad absorption band around 1000-1100 cm⁻¹.

Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the Si-Si backbone in polysilanes or the C-C and C-H bonds in the alkyl substituents. The hydrolysis of silanes can also be studied using Raman spectroscopy, as the technique is effective in aqueous solutions. up.pt For example, the decrease in the intensity of bands associated with Si-O-C groups can indicate the progress of hydrolysis. up.pt

A study on (3,3,3-trifluoropropyl)trimethoxysilane, a related organosilane, utilized both FTIR and Raman spectroscopy to assign vibrational modes. nih.gov This type of detailed analysis allows for the identification of conformational isomers in the liquid state and tracking structural changes upon sol-gel processing. nih.gov

Table 1: Representative Vibrational Modes for Organosilanes

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H stretch (methyl, methylene)2900-3000FTIR, Raman
Si-O-Si stretch1000-1100FTIR
Si-C stretch700-850FTIR, Raman
C-C stretch800-1200Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed molecular structure determination of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR provide information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the different types of protons. The protons of the three methyl groups attached to the silicon atom would appear as a sharp singlet, typically at a chemical shift (δ) around 0 ppm, which is characteristic of protons in a Si-(CH₃)₃ environment. The protons of the propyl group would exhibit more complex splitting patterns (triplets and sextets) due to spin-spin coupling with adjacent protons, with chemical shifts slightly downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each chemically distinct carbon atom in this compound would give a separate signal. The carbon atoms of the methyl groups attached to silicon would appear at a specific chemical shift, while the three carbons of the propyl group would have distinct chemical shifts, allowing for their unambiguous assignment. For related silane (B1218182) compounds, the carbon atoms of the bridging group in bis-[trimethoxysilylpropyl]amine have been identified at approximately 10, 20, and 50 ppm. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment. For this compound, a single resonance would be expected. The chemical shift would be indicative of a silicon atom bonded to three methyl groups and one propyl group. Changes in the substituents on the silicon atom lead to predictable changes in the ²⁹Si chemical shift. For instance, replacing a Si-H bond with a Si-C bond results in a noticeable downfield shift of the ²⁹Si signal. researchgate.net This sensitivity is crucial for monitoring reactions at the silicon center, such as hydrolysis and condensation, where the formation of Si-O-Si linkages leads to significant changes in the ²⁹Si chemical shifts.

Table 2: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HSi-CH₃ ~0
¹HSi-CH₂-CH₂ -CH₃~1.3
¹HSi-CH₂-CH₂-CH₃ ~0.9
¹³CSi-C H₃0-10
¹³CSi-C H₂-CH₂-CH₃10-20
²⁹Si(C H₃)₃Si -CH₂CH₂CH₃0 to -10

Mass Spectrometry (e.g., MALDI-TOF MS) for Oligomer and Polymer Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio. For the characterization of oligomers and polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited. nih.govnih.gov

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. nih.gov This is crucial for polymer analysis as it allows for the determination of the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups. nih.govsigmaaldrich.com

In the context of this compound derivatives, MALDI-TOF MS can be used to:

Characterize oligomers and polymers: After polymerization of a functionalized this compound derivative, MALDI-TOF MS can provide a detailed picture of the resulting polymer distribution, including the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ). nih.gov

Identify end groups: The high resolution of MALDI-TOF MS allows for the identification of the chemical nature of the end groups of a polymer chain, which is critical for confirming successful synthesis and functionalization. nih.govsigmaaldrich.com

Analyze reaction products: MALDI-TOF MS can be used to monitor the progress of polymerization reactions and to identify any side products or unreacted starting materials.

The sample preparation for MALDI-TOF MS is a critical step and involves mixing the polymer sample with a suitable matrix and a cationization agent. frontiersin.org The choice of matrix and cationization reagent can significantly affect the ionization efficiency and the quality of the resulting mass spectrum. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Elemental States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. pnnl.govresearchgate.net This makes XPS an invaluable tool for characterizing thin films and interfaces involving this compound and its derivatives.

When a surface is modified with this compound, for example, to create a hydrophobic coating, XPS can be used to:

Confirm the presence of the silane layer: The survey spectrum will show the presence of silicon, carbon, and oxygen, confirming the deposition of the silane.

Determine the elemental composition: By quantifying the areas of the core-level peaks, the relative atomic concentrations of the elements on the surface can be determined.

Identify the chemical states: High-resolution spectra of the individual elements (e.g., Si 2p, C 1s, O 1s) provide information about the chemical bonding environment. For instance, the Si 2p peak can distinguish between silicon in the silane and silicon in a silicon oxide substrate. It can also provide evidence for the formation of Si-O-Si bonds in a polymerized silane layer. mdpi.com

Measure the thickness of the silane layer: Angle-resolved XPS (ARXPS) can be used to determine the thickness of thin films, such as a self-assembled monolayer of a silane on a substrate. mdpi.comunica.it

XPS has been widely used to study the surface modification of various substrates with organosilanes. For example, it has been used to characterize the interfaces between silanes and aluminum surfaces, providing insights into the bonding between the silane and the metal oxide. ubc.ca

Electron Microscopy Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy) for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanoscale structure of materials containing this compound derivatives. researchgate.netsemanticscholar.org These techniques provide high-resolution images that can reveal details about surface topography, particle size and shape, and the internal structure of materials.

Scanning Electron Microscopy (SEM): SEM is used to image the surface of a sample by scanning it with a focused beam of electrons. It provides information about:

Surface topography: SEM images reveal the surface features of a material, such as roughness, porosity, and the presence of coatings. This is useful for evaluating the quality of a silane coating on a substrate.

Morphology of particles: If this compound is used in the synthesis of nanoparticles or microparticles, SEM can be used to determine their size, shape, and size distribution. mq.edu.au

Elemental composition: When equipped with an Energy Dispersive X-ray (EDX) detector, SEM can provide elemental maps of the surface, confirming the distribution of silicon from the silane.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. It provides much higher resolution than SEM and can be used to visualize:

Internal structure: TEM can reveal the internal structure of materials, such as the core-shell structure of functionalized nanoparticles.

Crystallinity: Electron diffraction patterns obtained in the TEM can provide information about the crystalline structure of the material.

Nanoscale features: TEM is capable of resolving features at the atomic scale, making it ideal for the detailed characterization of nanomaterials. researchgate.net

Both SEM and TEM have been used to characterize organosilane thin films and materials functionalized with organosilanes, providing crucial information about their physical structure at the micro- and nanoscale. utwente.nlmdpi.com

Chromatographic Techniques (Gas Chromatography) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. It is an essential tool for the quality control of this compound and for monitoring reactions in which it is a reactant or product.

The primary applications of GC in the context of this compound include:

Purity assessment: GC can be used to determine the purity of a this compound sample by separating it from any impurities, such as starting materials, byproducts, or residual solvents. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis.

Reaction monitoring: GC is an effective method for monitoring the progress of chemical reactions involving this compound. By taking aliquots of the reaction mixture at different times and analyzing them by GC, the consumption of reactants and the formation of products can be tracked. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading.

Product identification: When coupled with a mass spectrometer (GC-MS), GC can be used to identify the products of a reaction. The GC separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used to determine its molecular weight and structure. The NIST Mass Spectrometry Data Center provides reference spectra for many silane compounds. nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways and Crosslinking Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. advanced-emc.com These techniques are particularly useful for characterizing the thermal stability, decomposition pathways, and crosslinking behavior of polymers and materials derived from this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). advanced-emc.com TGA can provide information about:

Thermal stability: The temperature at which a material begins to lose mass is an indication of its thermal stability. For polymers derived from this compound, TGA can determine the onset of thermal degradation.

Decomposition pathways: The TGA curve can show multiple weight loss steps, each corresponding to a different decomposition event. This can provide insights into the mechanism of thermal degradation. For example, in polysiloxanes, different degradation steps may correspond to the loss of organic side groups and the degradation of the siloxane backbone. cuny.edu

Compositional analysis: TGA can be used to determine the composition of composite materials. For example, in a polymer-filler composite, TGA can be used to determine the weight percentage of the polymer and the filler.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. advanced-emc.com DSC is used to detect thermal transitions, such as:

Glass transition temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. DSC is a sensitive method for determining the Tg of polysiloxane polymers. cuny.eduresearchgate.net

Melting and crystallization temperatures: For crystalline or semi-crystalline polymers, DSC can be used to determine the melting temperature (Tm) and the crystallization temperature (Tc).

Curing and crosslinking reactions: DSC can be used to monitor exothermic curing or crosslinking reactions in polymers. The heat evolved during the reaction is proportional to the extent of reaction.

Thermal analysis of organically modified siloxanes has shown that the thermal stability can be influenced by the structure of the polymer, with branched polysiloxanes often exhibiting higher thermal stability than linear ones. cuny.edu For some polycycloalkylene-siloxane polymers, oxidation may begin in air at around 150°C, with more significant decomposition occurring at higher temperatures. sci-hub.st

Surface Wettability Assessment through Contact Angle Measurements for Surface Energy Characterization

The modification of surfaces with organosilanes, such as this compound, fundamentally alters their interaction with liquids, a property known as wettability. This characteristic is quantitatively assessed through contact angle measurements, which provide critical insights into the surface energy of the modified substrate. A surface is considered wetted if a liquid spreads evenly across it without forming droplets. gelest.com When water is the liquid, such a surface is termed hydrophilic. Conversely, if the liquid beads up, forming a distinct droplet, the surface is hydrophobic.

Contact angle (θ) is the angle at which a liquid/vapor interface meets a solid surface. It provides a direct measure of a surface's hydrophobicity or hydrophilicity. The fundamental relationship between the contact angle and interfacial energies is described by Young's equation:

γ_sv_ - γ_sl_ = γ_lv_ cos(θ)

where γ_sv_ is the solid-vapor interfacial tension, γ_sl_ is the solid-liquid interfacial tension, and γ_lv_ is the liquid-vapor interfacial tension (surface tension of the liquid). gelest.com This equation illustrates that the contact angle is a function of the cohesive energy of the liquid and the adhesive energy between the liquid and the solid.

The functionalization of a hydroxyl-rich substrate (like silica (B1680970), SiO2) with this compound results in the formation of a low-energy, hydrophobic surface. This transformation occurs as the silane's non-polar propyl and methyl groups become oriented away from the substrate, forming the new interface. This altered surface chemistry significantly increases the water contact angle, signifying a shift from a high-surface-energy, hydrophilic state to a low-surface-energy, hydrophobic one. rsc.org Research on analogous short-chain alkylsilanes demonstrates this principle effectively. For instance, an untreated SiO2 surface, which is highly hydrophilic due to abundant surface hydroxyl groups, exhibits a low water contact angle. rsc.org Upon treatment with various silylating agents, the contact angle increases substantially. rsc.org

The hydrophobicity of surfaces modified with alkylsilanes is influenced by the terminal groups exposed at the interface. Studies have shown that for many alkylsilanes, the contact angle of water is relatively independent of the specific alkyl chain length, suggesting that the interface is primarily composed of the terminal methyl groups. gelest.com

Interactive Data Table: Water Contact Angles on Silane-Modified SiO₂ Surfaces

The following table presents research findings on the water contact angles of untreated and various silane-modified silicon dioxide (SiO₂) surfaces, demonstrating the impact of silanization on surface wettability. While specific data for this compound is not detailed in the cited literature, the data for phenyltrimethoxysilane (B147435) (PTS) and methyltrichlorosilane (B1216827) (MTS) provide relevant comparisons for surfaces modified with propyl-like and methyl-functionalized silanes.

Surface TreatmentAbbreviationWater Contact Angle (°)Reference
Untreated SiO₂-25° rsc.org
PhenyltrimethoxysilanePTS73° rsc.org
OctyltrichlorosilaneOTS-899° rsc.org
OctadecyltrichlorosilaneOTS-18104° rsc.org
MethyltrichlorosilaneMTS140° rsc.org

Beyond the simple water contact angle, a more comprehensive parameter for characterizing surface wettability is the critical surface tension (γc). gelest.com This value is determined by measuring the contact angles of a series of liquids with different known surface tensions on the test surface and extrapolating the cosine of the contact angle to 1 (which corresponds to a contact angle of 0°). gelest.com Liquids with a surface tension below the critical surface tension of a solid will wet the surface completely. gelest.com The critical surface tension is a better predictor than the water contact angle for how a surface will behave with various liquids and is less dependent on surface topography. gelest.com

Silane modifications are capable of generating a wide range of critical surface tensions. Surfaces with critical surface tensions below 35 mN/m are generally considered hydrophobic. gelest.com As this value decreases further, particularly below 20 mN/m, the surface also begins to repel hydrocarbon oils, a property known as oleophobicity. gelest.com The modification with this compound would be expected to significantly lower the surface energy of a substrate, resulting in a low critical surface tension characteristic of a hydrophobic surface.

Interactive Data Table: Critical Surface Tensions of Various Materials

This table compares the critical surface tensions of unmodified surfaces with those modified by different silanes, illustrating the range of surface energies that can be achieved through silanization.

SurfaceCritical Surface Tension (γc) in mN/mReference
Poly(ethyleneimine), hydrochloride (Trimethoxysilylpropyl substituted)<10 gelest.com
Gold, clean<15 gelest.com
Sodalime glass15–16 gelest.com
[Methoxy(polyethyleneoxy)propyl]trimethoxysilane17 gelest.com
Silver iodide28–30 gelest.com
Platinum40 gelest.com
Silicon nitride42–46 gelest.com
Gold, typical66 gelest.com
Methacryloxypropyltrimethoxysilane70 gelest.com
Steel70–75 gelest.com
Silicon (etched)86 gelest.com

Applications in Advanced Materials and Nanoscience: Research Perspectives

Surface Modification of Nanomaterials for Tailored Functionality

There is no available research demonstrating the use of Trimethyl(propyl)silane for the surface modification or functionalization of nanomaterials for tailored functionality. The process of silanization for nanomaterials typically involves silanes with reactive functional groups and hydrolyzable moieties to achieve stable surface modification. doi.org

No studies were found that describe the functionalization of silica (B1680970) nanoparticles or cellulose (B213188) nanofibrils using this compound. Research in this area consistently employs silanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) or 3-(glycidoxypropyl) trimethoxysilane (B1233946) to impart specific functionalities to these nanoparticles. nih.govresearchgate.neticrc.ac.irmdpi.com

The modification of metal and metal oxide surfaces to tailor their properties requires chemical interaction between the surface and the modifying agent. No evidence was found in the existing literature of this compound being utilized for the surface modification of gold (Au), titanium dioxide (TiO₂), aluminum (Al), or other metal oxides. google.comresearchgate.netlu.se

Research on the silanization of carbon nanotubes and graphene for improved dispersion and interfacial bonding in composites focuses on functional silanes capable of reacting with the carbon surface or functional groups thereon. dntb.gov.uawsu.eduresearchgate.net There is no scientific literature indicating that this compound is used for this purpose.

Integration into Advanced Polymeric Systems

The integration of organosilanes into polymeric systems is a well-established strategy to enhance material properties. These compounds can act as coupling agents, crosslinkers, and surface modifiers, leading to improved mechanical strength, thermal stability, and durability of the resulting composites. However, specific research on this compound's role in these applications is sparse.

Polymerization with Silane (B1218182) Monomers for Novel Polymer Architectures

The scientific literature does not provide specific examples or detailed studies on the polymerization of this compound with other silane monomers to create novel polymer architectures. General principles of silane polymerization suggest that the reactivity of the Si-H bond or other functional groups would be critical for such processes, but dedicated research on this compound in this context is not readily found.

Synthesis and Characterization of Silsesquioxanes (SQs) and Polyhedral Oligomeric Silsesquioxanes (POSSs)

The synthesis of silsesquioxanes (SQs) and polyhedral oligomeric silsesquioxanes (POSSs) typically involves the hydrolysis and condensation of trifunctional organosilanes, where the organic group can be varied to tailor the properties of the final material. There is no specific mention in the available literature of this compound being used as a primary precursor for the synthesis of SQs or POSSs. One study mentions the use of this compound in the preparation of a reaction flask, a process referred to as ensiling, which is a surface treatment and not a direct incorporation into the silsesquioxane structure. core.ac.uk

Catalysis and Design of Catalytic Supports

Organosilanes are frequently used to modify the surface of catalyst supports, enabling the immobilization of catalytically active species and influencing the catalytic process. However, research specifically investigating the use of this compound for these purposes is not apparent.

Immobilization of Catalytically Active Species onto Silane-Modified Supports

No specific research articles were identified that detail the use of this compound for the modification of supports to immobilize catalytically active species. The literature in this area tends to focus on functionalized silanes that can form strong covalent bonds with both the support and the catalyst.

Development of Silane-Based Organocatalysts

The development of organocatalysts from silanes is an active area of research. These catalysts often incorporate chiral moieties or other functional groups to facilitate specific chemical transformations. A thorough review of the scientific literature did not yield any studies on the development or application of organocatalysts derived specifically from this compound.

Development of Functional Coatings and Thin Films for Specific Research Applications

This compound and related propyl-functional alkoxysilanes are pivotal in the development of advanced functional coatings and thin films. These organosilane molecules serve as versatile building blocks for surface modification due to their unique hybrid chemical structure. wacker.com An organofunctional silane combines the inorganic reactivity of its alkoxy groups (e.g., methoxy (B1213986) or ethoxy) with the functionality of its organic group (in this case, a propyl group) within a single molecule. wacker.com

The mechanism for forming a coating involves a two-step process. wacker.com First, the alkoxy groups attached to the silicon atom hydrolyze in the presence of water, forming reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo condensation reactions, either with other silanols to form a stable, cross-linked siloxane network (-Si-O-Si-), or with hydroxyl groups present on the surface of various substrates like metals, glass, or ceramics. innospk.com This results in the formation of strong, covalent M-O-Si bonds (where M can be Si, Al, Fe, etc.), anchoring the film to the substrate. The organic propyl groups orient outwards, defining the final surface properties of the coating. This ability to act as a molecular "bridge" between inorganic substrates and an organic functional layer allows for the precise engineering of surfaces with specific properties for research applications. wacker.com

Engineering of Corrosion-Resistant and Protective Layers

The application of thin films derived from propyl-functionalized silanes is a well-researched strategy for enhancing the corrosion resistance of various metallic substrates, including aluminum, steel, and their alloys. nih.govuakron.edu These silane layers function primarily as a physical barrier, isolating the metal surface from corrosive agents like water and ions. uakron.eduresearchgate.net The efficacy of this barrier is highly dependent on the formation of a dense, uniform, and highly cross-linked siloxane film with strong adhesion to the metal surface. nih.gov

Research has demonstrated that hybrid sol-gel coatings, combining tetraethoxysilane (TEOS) with trimethoxy(propyl)silane (TMPSi), can significantly improve the corrosion protection of anodized aluminum. researchgate.net The TMPSi component contributes to the barrier properties through the hydrophobicity of its propyl group, which repels water from the surface. researchgate.net Electrochemical studies, such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), are used to quantify the protective performance of these coatings. researchgate.net

In a study on anodized aluminum submerged in a 3.5% NaCl solution, a hybrid coating derived from a sol with a TEOS to TMPSi molar ratio of 0.5:1 demonstrated the best corrosion resistance. researchgate.net This was attributed to the formation of a stable, hydrophobic film that effectively prevented the penetration of corrosive species. researchgate.net The high impedance values observed in EIS tests for such coatings are indicative of a robust protective layer. nih.govresearchgate.net The formation of covalent bonds between the silane film and the metal's native oxide layer (e.g., Al-O-Si) is crucial for the coating's long-term stability and performance. nih.gov

Coating Composition (Molar Ratio TEOS:TMPSi)Corrosion Resistance PerformanceKey Findings
1:0.5ModerateResulted in a relatively smooth surface but offered less protection compared to higher TMPSi content. researchgate.net
0.5:1HighShowed the best corrosion resistance properties and minimal surface deterioration after immersion in 3.5% NaCl solution. researchgate.net

Creation of Water-Repellent and Hydrophobic Surfaces

The propyl group in this compound is inherently nonpolar and hydrophobic. When used to create a surface coating, these propyl chains orient away from the substrate, forming a low-energy surface that exhibits water-repellent characteristics. mdpi.com The degree of hydrophobicity is commonly quantified by measuring the water contact angle (WCA), where a higher angle indicates greater repellency. researchgate.net Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are termed superhydrophobic. austinpublishinggroup.com

The addition of propyl-functional silanes to coating formulations can significantly increase the water contact angle. For instance, incorporating trimethoxy(propyl)silane into an epoxy resin can yield coatings with a WCA in the range of 90-110°. innospk.com Similarly, studies on hybrid silane coatings on anodized aluminum have shown a direct correlation between the concentration of trimethoxy(propyl)silane (TMPSi) and the resulting hydrophobicity. researchgate.net

The creation of superhydrophobic surfaces often requires not only low surface energy but also a specific micro- or nano-scale surface roughness. nih.gov While simple self-assembled monolayers of this compound on a smooth substrate typically induce hydrophobicity, achieving superhydrophobicity may involve multi-step procedures where silane nanoparticles or nano-sols are first applied to create the necessary roughness, followed by modification with a low-energy silane. nih.gov The combination of the propyl group's inherent hydrophobicity with engineered surface texture can lead to exceptional water repellency. austinpublishinggroup.comnih.gov

Coating SystemSubstrateResulting Water Contact Angle (WCA)
Epoxy coating with 5-10% trimethoxy(propyl)silaneAluminum90-110° innospk.com
Hybrid sol-gel coating (TEOS:TMPSi, 0.5:1 M ratio)Anodized AluminumHigher WCA compared to other ratios, indicating enhanced hydrophobicity. researchgate.net
Nanocomposite sol with long-chain alkyl(trialkoxy)silaneCotton Fabric>148° nih.gov

Tailored Wetting Properties in Microfluidic and Bio-Microfluidic Devices

In the fields of microfluidics and bio-microfluidics, precise control over surface wetting properties is critical for manipulating the flow of minute liquid volumes within microchannels. mdpi.comresearchgate.net Materials commonly used for fabricating these devices, such as glass and polydimethylsiloxane (PDMS), often require surface modification to achieve the desired performance. nih.govcapes.gov.br Organosilanes, including propyl-functional variants, provide a reliable method for tailoring the surface energy and wettability of these microchannels. platypustech.comnih.gov

By creating hydrophobic surfaces, this compound can be used to facilitate the movement of aqueous solutions with minimal surface adhesion, which is essential for applications like droplet-based microfluidics. d-nb.info A hydrophobic channel is necessary for generating stable water-in-oil emulsions. d-nb.info Conversely, other functional silanes can be used to create hydrophilic surfaces to promote wetting. nih.gov

The key advantage of silane-based surface modification is the ability to precisely tune the surface properties. nih.govcapes.gov.br Research has shown that by grafting co-mixed monomers—combining a neutral, hydrophobic monomer with a charged, hydrophilic one in varying ratios—it is possible to create surfaces with a wide range of wetting properties and electrophoretic mobilities. nih.govcapes.gov.br This allows for the fabrication of microfluidic devices with spatially defined regions of different wettability, enabling complex fluidic manipulations such as passive pumping and particle separation. mdpi.com This tailoring of surface properties is fundamental to advancing applications in diagnostics, drug delivery, and organ-on-a-chip technologies. platypustech.comnih.gov

Functionalization Strategies and Derivative Synthesis for Tailored Reactivity

General Principles for Introducing Specific Functional Groups onto Alkylsilane Frameworks (e.g., at the Propyl Chain or Silicon)

Introducing specific functional groups onto an alkylsilane framework can be achieved through several synthetic strategies. The choice of method depends on the desired functionality and the starting materials. Key methods include hydrosilylation, nucleophilic substitution, and "click" chemistry reactions like thiol-ene additions.

Hydrosilylation: This is a primary industrial method for forming silicon-carbon bonds. mdpi.com It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an olefin. mdpi.comresearchgate.net The reaction is typically catalyzed by transition metals, most notably platinum complexes like Speier's and Karstedt's catalysts. mdpi.com For example, to functionalize a propylsilane, an allyl derivative containing the desired functional group (e.g., allyl methacrylate) can be reacted with a hydridosilane (e.g., trimethoxysilane). guidechem.com This anti-Markovnikov addition creates a stable Si-C bond at the terminus of the propyl chain. mdpi.com

Nucleophilic Substitution: This method is effective for introducing functionalities when starting with a haloalkylsilane, such as 3-chloropropyltrimethoxysilane (B1208415). The halogen atom serves as a leaving group, allowing for its displacement by a nucleophile. For instance, reacting 3-chloropropyltrimethoxysilane with sodium salts of carboxylic acids or with amines can introduce ester or amino functionalities, respectively. researchgate.net This SN2-type mechanism is a versatile route for attaching a wide range of organic moieties to the propyl chain. mdpi.com

Thiol-Ene and Thiol-Yne Reactions: Part of the "click" chemistry family, these reactions are highly efficient and selective, proceeding under mild conditions. A common strategy involves the addition of a thiol-functionalized silane (B1218182), such as 3-mercaptopropyltrimethoxysilane (MPTMS), to a molecule containing a double (ene) or triple (yne) bond. nih.gov This reaction can be initiated by UV light or a catalyst and is an effective way to synthesize a diverse library of organofunctional silanes by coupling MPTMS with various functional (meth)acrylates. nih.gov

Direct Functionalization of C-H Bonds: Emerging techniques involve the direct, photocatalytic functionalization of C(sp³)–H bonds on the alkyl chain of a silane. rsc.org This approach offers an atom- and step-economic route to creating chiral silicon-containing compounds, though it is a more recent and less industrially established method compared to hydrosilylation. rsc.org

The reactivity of the silicon center is also crucial. The alkoxysilyl groups (e.g., -Si(OCH₃)₃) are hydrolyzable. In the presence of water, they form reactive silanol (B1196071) groups (Si-OH). nbinno.comethz.ch These silanols can then condense with each other to form stable siloxane (Si-O-Si) networks or react with hydroxyl groups on inorganic surfaces (like glass, silica (B1680970), or metal oxides) to form strong, covalent Si-O-substrate bonds. nbinno.com This process, known as silanization, is fundamental to the application of these compounds as coupling agents.

Synthesis and Reactivity of Key Organofunctional Silane Derivatives

Amino-functionalized propylsilanes are among the most widely used coupling agents, prized for the reactivity of the primary amine group. gelest.com (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS) are exemplary compounds. wikipedia.orgsigmaaldrich.com

Synthesis: The synthesis of aminosilanes can be achieved through various routes. One common industrial method involves the reaction of a chloroalkylsilane, such as 3-chloropropyltrimethoxysilane, with ammonia. Another route is the hydrosilylation of allylamine (B125299) with a trimethoxysilane (B1233946), though this can be complex. Alternatively, reduction of a cyanoalkylsilane (e.g., 2-cyanoethyltrimethoxysilane) yields the corresponding aminosilane.

Reactivity: Aminopropylsilanes exhibit bifunctional reactivity. nbinno.com

Silane Reactivity: The trialkoxysilyl end undergoes hydrolysis in the presence of moisture to form silanol groups. These silanols can condense with hydroxyl groups on inorganic surfaces to create a durable link to the substrate. nbinno.com

Amine Reactivity: The terminal amino group is nucleophilic and can react with a wide range of organic functional groups, including epoxides, isocyanates, and carboxylic acids, allowing it to bond covalently with various polymer resins. gelest.comnbinno.com This dual reactivity makes it an excellent adhesion promoter between inorganic fillers and organic polymer matrices. nbinno.com

PropertyDescription
Compound Example (3-Aminopropyl)trimethoxysilane (APTMS)
Key Functional Groups Primary Amine (-NH₂), Trimethoxysilyl (-Si(OCH₃)₃)
Primary Synthesis Route Reaction of 3-chloropropyltrimethoxysilane with ammonia.
Key Reactivity Hydrolysis/condensation of the silyl (B83357) group; Nucleophilic reactions of the amine group with epoxies, isocyanates, etc. gelest.comnbinno.com

These silanes contain a polymerizable methacrylate (B99206) group, making them ideal for integration into free-radical polymerization systems. The most prominent example is 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). guidechem.com

Synthesis: The industrial production of TMSPMA is primarily achieved through the platinum-catalyzed hydrosilylation of allyl methacrylate with trimethoxysilane. guidechem.com An alternative, though less common, method involves the reaction of 3-chloropropyltrimethoxysilane with methacrylic acid. guidechem.com

Reactivity: TMSPMA's reactivity is dictated by its two distinct functional ends.

Silane Reactivity: Like other alkoxysilanes, the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds, enabling it to graft onto inorganic surfaces.

Methacrylate Reactivity: The methacrylate group readily participates in free-radical polymerization. guidechem.com It can be copolymerized with other monomers like styrene (B11656) or acrylates to form crosslinked polymer networks. This makes TMSPMA a crucial component in dental restorative materials, composites, and coatings, where it improves the bond between an inorganic filler (like silica) and the polymer matrix.

PropertyDescription
Compound Example 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)
Key Functional Groups Methacrylate (-C(O)C(CH₃)=CH₂), Trimethoxysilyl (-Si(OCH₃)₃)
Primary Synthesis Route Hydrosilylation of allyl methacrylate with trimethoxysilane. guidechem.com
Key Reactivity Hydrolysis/condensation of the silyl group; Free-radical polymerization of the methacrylate group. guidechem.com

Epoxy-functionalized silanes, such as 3-Glycidoxypropyltrimethoxysilane (GPTMS), are versatile coupling agents due to the high reactivity of the epoxide ring. ijfmr.comatamanchemicals.com

Synthesis: GPTMS is commercially synthesized via two main pathways. The first involves the hydrosilylation of allyl glycidyl (B131873) ether with trimethoxysilane. chemicalbook.com The second method is the epoxidation of allyltrimethoxysilane, often using a peracid. atamanchemicals.com

Reactivity: GPTMS possesses a trimethoxysilane group for inorganic surface binding and a reactive glycidoxypropyl group for organic interaction. atamanchemicals.com

Silane Reactivity: The silane end undergoes hydrolysis and condensation, typically catalyzed by acid or base, to form siloxane linkages with substrates or other silane molecules. ijfmr.comresearchgate.net

Epoxy Reactivity: The epoxy (oxirane) ring is susceptible to ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids. atamanchemicals.comresearchgate.net This reaction forms a stable covalent bond and is the basis for its use in epoxy resin systems, adhesives, and coatings to improve adhesion and mechanical strength, particularly in wet conditions. ijfmr.comchemicalbook.com The rate of hydrolysis and condensation of the silane can be influenced by pH, with basic conditions favoring rapid condensation while slowing the epoxy ring-opening. researchgate.net

PropertyDescription
Compound Example 3-Glycidoxypropyltrimethoxysilane (GPTMS)
Key Functional Groups Epoxy (glycidyl ether), Trimethoxysilyl (-Si(OCH₃)₃)
Primary Synthesis Route Hydrosilylation of allyl glycidyl ether; Epoxidation of allyltrimethoxysilane. atamanchemicals.comchemicalbook.com
Key Reactivity Hydrolysis/condensation of the silyl group; Nucleophilic ring-opening of the epoxy group by amines, etc. atamanchemicals.comresearchgate.net

The presence of a terminal thiol (-SH) group gives mercaptosilanes unique reactivity. 3-Mercaptopropyltrimethoxysilane (MPTMS) is a key example.

Synthesis: MPTMS can be synthesized by reacting 3-chloropropyltrimethoxysilane with sodium hydrogen sulfide. prepchem.com Another route uses thiourea (B124793) and chloropropyltrichlorosilane as the primary raw materials. researchgate.net

Reactivity: The bifunctional nature of MPTMS allows it to bridge inorganic and organic materials.

Silane Reactivity: The trimethoxysilyl group allows for covalent grafting onto hydroxyl-rich surfaces through the standard silanization process of hydrolysis and condensation.

Thiol Reactivity: The thiol group exhibits versatile reactivity. It has a strong affinity for noble metal surfaces (like gold and silver), making MPTMS essential for immobilizing nanoparticles. It also readily participates in highly efficient thiol-ene "click" reactions with unsaturated polymers. Furthermore, in rubber applications, the mercapto group can react with sulfur-cured elastomers, improving the properties of mineral-filled rubbers used in products like tires and shoe soles. chemicalbook.com

PropertyDescription
Compound Example 3-Mercaptopropyltrimethoxysilane (MPTMS)
Key Functional Groups Mercapto/Thiol (-SH), Trimethoxysilyl (-Si(OCH₃)₃)
Primary Synthesis Route Reaction of 3-chloropropyltrimethoxysilane with sodium hydrogen sulfide. prepchem.com
Key Reactivity Hydrolysis/condensation of silyl group; Thiol-ene reactions; Bonding to noble metal surfaces; Reaction with sulfur-cured elastomers. chemicalbook.com

Isocyanate-functionalized silanes are highly reactive compounds used to form strong bonds in polyurethane and polyurea systems.

Synthesis: These silanes can be synthesized by reacting an amino-functionalized silane, like APTMS, with a diisocyanate or phosgene (B1210022) derivatives. Another approach involves the hydrosilylation of an allyl isocyanate with a hydridosilane.

Reactivity: The isocyanate group (-NCO) is extremely reactive towards nucleophiles containing active hydrogen atoms. nih.gov

Silane Reactivity: The alkoxysilyl group provides the mechanism for attachment to inorganic substrates via hydrolysis and condensation.

Isocyanate Reactivity: The -NCO group reacts readily with alcohols to form urethane (B1682113) linkages, with amines to form urea (B33335) linkages, and with thiols to form thiourethane linkages. nih.govusm.edu It also reacts with water, which can be an undesirable side reaction. usm.edu To control this high reactivity and improve shelf-life, the isocyanate group can be "blocked" by reacting it with a compound like a phenol (B47542) or ketoxime. The reactive isocyanate is then regenerated by heating, which causes the blocking agent to be eliminated. nih.govusm.edu This allows for more controlled curing in coating and adhesive applications.

PropertyDescription
Compound Example 3-Isocyanatopropyltrimethoxysilane
Key Functional Groups Isocyanate (-NCO), Trimethoxysilyl (-Si(OCH₃)₃)
Primary Synthesis Route Reaction of aminopropyltrimethoxysilane with a phosgene derivative.
Key Reactivity Hydrolysis/condensation of silyl group; High reactivity of isocyanate with alcohols (urethanes), amines (ureas), and water. nih.govusm.edu

Controlled Grafting and Surface Immobilization Techniques using Functionalized Silanes

Controlled grafting is a cornerstone of modern surface engineering, allowing for the precise modification of a substrate’s chemical and physical properties. This process involves the covalent attachment of molecules onto a surface to form well-ordered and stable layers, often referred to as self-assembled monolayers (SAMs). The primary mechanism for achieving this with silanes relies on the hydrolysis of reactive groups on the silicon atom, followed by condensation with surface hydroxyl (-OH) groups.

Functional silanes suitable for this purpose typically have the structure R-Si(OR')₃, where R is an organic group (like a propyl group, or a functionalized propyl group) and (OR') is a hydrolyzable alkoxy group. The process generally follows these steps:

Hydrolysis: The alkoxy groups (e.g., methoxy (B1213986), ethoxy) on the silane react with trace amounts of water to form reactive silanol groups (-Si-OH).

Condensation: These silanol groups then react with hydroxyl groups present on the substrate surface (e.g., silica, glass, metal oxides), forming stable siloxane (Si-O-Substrate) bonds and eliminating a water molecule.

Cross-linking: Adjacent silanol groups on neighboring silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface, which enhances the stability of the grafted layer. ethz.chresearchgate.net

Propyltrimethoxysilane is often used in this context to impart hydrophobicity to surfaces. By grafting a layer of this molecule, the non-polar propyl groups are oriented away from the substrate, creating a low-energy surface that repels water. innospk.comalfa-chemistry.com For more advanced applications, functionalized propyl silanes are employed to introduce specific chemical reactivity. For instance, (3-aminopropyl)trimethoxysilane (APTMS) is widely used to immobilize biomolecules, as the terminal amino group provides a reactive site for further chemical bonding. nih.gov Similarly, (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) introduces thiol groups, useful for attaching to gold surfaces or participating in "click" chemistry reactions. nih.gov

The degree of control over the grafting process depends on reaction conditions such as the solvent, temperature, concentration of the silane, and the presence of water. mdpi.comnih.gov Anhydrous solvents are often preferred to prevent premature and uncontrolled polymerization of the silane in solution before it can react with the surface. researchgate.net

Interactive Table: Comparison of Propyl Silanes for Surface Grafting

Compound NameChemical StructureKey Feature for GraftingPrimary Application in Grafting
Trimethyl(propyl)silane(CH₃)₃Si(CH₂)₂CH₃Lacks hydrolyzable groupsNot suitable for covalent grafting
Propyltrimethoxysilane(CH₃O)₃Si(CH₂)₂CH₃Three hydrolyzable methoxy groupsCreates hydrophobic surfaces
(3-aminopropyl)trimethoxysilane(CH₃O)₃Si(CH₂)₂NH₂Hydrolyzable groups and a terminal amineSurface functionalization for biomolecule immobilization
(3-mercaptopropyl)trimethoxysilane(CH₃O)₃Si(CH₂)₂SHHydrolyzable groups and a terminal thiolAnchoring to noble metals; click chemistry

Development of Silatrane (B128906) Derivatives with Enhanced Functionality and Novel Applications

Silatranes are a unique class of polycyclic organosilicon compounds characterized by a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms (Si←N). nih.gov This distinctive structure imparts unusual chemical properties, including enhanced stability and, in some cases, specific biological activity. nih.govmdpi.com

The synthesis of silatranes involves the transesterification reaction of a trialkoxysilane with a trialkanolamine, most commonly triethanolamine. nih.gov The general reaction is:

R-Si(OR')₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 R'OH

Given this synthetic requirement, this compound, which lacks the three necessary alkoxy groups, cannot be converted into a silatrane. However, its reactive analogue, propyltrimethoxysilane , is a suitable precursor for producing propylsilatrane .

The resulting propylsilatrane is a stable, cage-like molecule where the propyl group is attached to the silicon atom. While simple alkylsilatranes like propylsilatrane are foundational, the true potential lies in using functionalized trialkoxysilanes to create silatrane derivatives with tailored functionalities. For example, starting with (3-aminopropyl)triethoxysilane yields 3-aminopropylsilatrane, a commercially important derivative. mdpi.comresearchgate.net The amino group in this silatrane can be further modified to create a wide array of complex molecules for diverse applications. mdpi.com

Key Advantages and Applications of Functionalized Silatranes:

Enhanced Stability: The Si←N bond provides hydrolytic stability compared to their parent trialkoxysilanes, which makes them excellent candidates for surface modification, as they allow for more controlled and uniform film formation. mdpi.com

Biomedical and Agricultural Applications: Many silatrane derivatives exhibit significant biological activity, including roles as plant growth stimulants, antimicrobial agents, and potential pharmaceuticals. nih.govresearchgate.net

Materials Science: Functionalized silatranes are used as adhesion promoters, components in hybrid materials, and building blocks for creating specialized coatings and sorbents. ncn.gov.pl The ability to introduce functionalities like amino or epoxy groups via the silatrane structure opens avenues for creating advanced materials with tailored chemical and physical properties.

Interactive Table: Synthesis of Propyl-Based Silatranes

Precursor SilaneSilatrane DerivativeKey FeaturePotential Application Area
This compoundCannot be formedLacks three hydrolyzable groupsN/A
PropyltrimethoxysilanePropylsilatraneSimple alkyl groupBasic research, hydrophobic modification
(3-aminopropyl)triethoxysilane3-aminopropylsilatraneTerminal primary amineAdhesion promotion, drug delivery, chemosensors
(3-chloropropyl)trimethoxysilane3-chloropropylsilatraneReactive chloroalkyl groupIntermediate for further functionalization

Future Directions and Emerging Research Areas in Trimethyl Propyl Silane Chemistry

Design and Synthesis of Next-Generation Organosilane Materials with Tunable Properties

The future of organosilane chemistry lies in the ability to design and synthesize materials with precisely controlled properties. This involves creating novel molecular architectures that can be adapted for specific, high-performance applications.

Research is moving towards the development of hybrid organic-inorganic materials where the organosilane acts as a crucial building block. researchgate.netmdpi.com The general formula for these precursors is often R-[Si-(OR')3]n, where 'R' is a functional organic group and 'OR'' is a hydrolysable alkoxy group. mdpi.com By carefully selecting the 'R' group, scientists can introduce a wide range of functionalities, creating materials with smart-responsive units, bioactive moieties, or specific targeting capabilities for biomedical applications. researchgate.netmdpi.com The ability to functionalize silica-based materials provides a versatile platform for modification with polymers, peptides, and nucleic acids. mdpi.com

Key synthetic strategies for creating these advanced organoalkoxysilanes include:

Hydrosilylation: This transition-metal-catalyzed reaction involves the addition of a silicon-hydrogen bond across a π-bond, forming stable silicon-carbon bonds. mdpi.com

Nucleophilic Substitution and Addition Reactions: These methods allow for the attachment of various organic functionalities to the silicon atom. mdpi.com

Click Chemistry: This approach offers efficient and highly selective reactions for creating complex molecular structures. mdpi.com

A significant goal is to develop synthesis protocols that are both general and adaptive, allowing for the controlled anchoring of different functional groups like thiol, amino, and methacrylate (B99206) onto surfaces. researchgate.net This control over surface chemistry is fundamental for applications ranging from biosensors to creating hierarchical structures. researchgate.net Furthermore, new coupling reactions are enabling the synthesis of functional organosilicon compounds with high tolerance for various functional groups and without cleaving weak silicon-silicon bonds. acs.org These methods are crucial for developing materials for applications such as organic light-emitting diodes (OLEDs) and sila-pharmaceuticals. acs.org

The table below summarizes key synthesis methods and their utility in creating tunable organosilane materials.

Synthesis MethodDescriptionKey Advantages
Hydrosilylation Transition-metal-catalyzed addition of Si-H across a π-bond. mdpi.comHigh regioselectivity and reaction yields; good functional group tolerance. mdpi.com
Isocyanate Addition Reaction with highly reactive -N=C=O groups. mdpi.comVersatile for introducing urea (B33335) or urethane (B1682113) linkages.
Nucleophilic Reactions Substitution or addition reactions at the silicon center. mdpi.comAllows for a wide variety of functional groups to be introduced.
Click Chemistry Highly efficient and specific reactions, such as azide-alkyne cycloadditions. mdpi.comHigh yields and simple reaction conditions.
Hydrosilane/Organoiodine Coupling Metal-mediated coupling to form Si-C bonds. acs.orgHigh functional group tolerance; allows stepwise introduction of substituents. acs.org

This table is generated based on data from the text and is for illustrative purposes.

Integration of Silane (B1218182) Chemistry with Advanced Manufacturing and Fabrication Techniques (e.g., 3D Printing, Microfabrication)

The unique properties of organosilanes make them ideal for integration with modern manufacturing technologies like 3D printing and microfabrication, enabling the creation of complex, functional devices.

In the realm of 3D printing, silane chemistry is being used to modify the surface properties of printed objects. nih.gov For instance, silanization can impart hydrophobicity to components used in microfluidics, which is crucial for controlling fluid flow in complex, 3D-printed channels. chemrxiv.org A key advantage is that silane treatment can be optimized to form robust, covalent bonds with the polymer resins used in printing, making the surface modifications resistant to mechanical damage and hydrolysis. chemrxiv.org Silane coupling agents are also incorporated directly into 3D printing filaments to improve adhesion between layers and enhance the mechanical properties of the final product. uychem.com This is particularly valuable in fused deposition modeling (FDM) and for creating composite materials where the silane acts as a bridge between a polymer matrix and reinforcing fillers. uychem.com

Recent research has demonstrated the development of 3D-printable, porous, and chemically active composite materials. nih.gov One such material involves a polypropylene/acrylonitrile-butadiene-styrene (ABS) composite containing C18-functionalized silica (B1680970) particles. nih.gov After printing, the ABS can be removed, resulting in a porous object with accessible silica particles, ideal for applications like solid-phase microextraction. nih.gov

The integration of silane chemistry with various 3D printing technologies is summarized below.

3D Printing TechnologyRole of Silane ChemistryExample Application
Stereolithography (SLA)/Digital Light Processing (DLP) Post-printing surface functionalization to control properties like wettability. nih.govchemrxiv.orgFabrication of hydrophobic microfluidic devices. chemrxiv.org
Fused Deposition Modeling (FDM) Incorporation into thermoplastic filaments to enhance layer adhesion and mechanical strength. uychem.comnih.govCreating chemically active microextraction devices with complex geometries. nih.gov
Direct Ink Writing (DIW) Used in the formulation of silica-based inks for printing porous structures; subsequent silanization modifies surface functionality. researchgate.netFabrication of custom silica monoliths and fibers for catalysis or separation. researchgate.net
Powder Bed Fusion (e.g., SLS) Post-printing surface modification of sintered metal or ceramic parts. nih.govAdding catalytic activity to printed metal structures. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Development of Sustainable Synthesis and Application Methodologies for Organosilanes

A major thrust in modern chemistry is the development of sustainable processes, and the synthesis of organosilanes is no exception. Research is actively seeking to replace traditional methods that rely on expensive, precious metal catalysts and hazardous reagents with more environmentally benign alternatives.

A key area of focus is the replacement of platinum-based catalysts, commonly used in hydrosilylation reactions, with catalysts based on earth-abundant and less toxic metals like cobalt, iron, or nickel. nih.govacs.org Novel cobalt-based catalysts have been developed that are stable in air and water, can operate under mild conditions (room temperature), and can be used in green solvents like alcohols. nih.govacs.org

Another sustainable approach is the use of dehydrocoupling reactions, which form silicon-nitrogen (Si-N) or silicon-oxygen (Si-O) bonds with the desirable byproduct of only hydrogen gas. nih.govrsc.org This method avoids the use of corrosive chlorosilanes, which generate significant salt waste. rsc.org The dehydrogenative coupling of hydrosilanes with alcohols is an effective strategy for producing valuable silyl (B83357) ethers, which are intermediates in the synthesis of silicones and hybrid materials. nih.gov

These sustainable methods not only reduce environmental impact but can also be more economically viable. google.com The development of practical and sustainable industrial processes for producing bifunctional silanes (containing both Si-H and Si-Cl bonds, for example) remains a high-priority goal. google.com Furthermore, by improving the durability and performance of materials, silane coupling agents can extend the lifespan of products, reducing the need for replacements and contributing to a more circular economy. uychem.com

Addressing Scientific Challenges in Understanding and Optimizing Silane-Modified Systems

Despite the widespread use of organosilanes, significant scientific challenges remain in understanding and controlling their behavior at interfaces. Achieving uniform, high-quality silane coatings is not always straightforward. For instance, reactions on surfaces with adsorbed water can lead to the formation of chemisorbed polysiloxane gel particles rather than a uniform monolayer. mdpi.com

Optimizing the performance of silane-modified systems requires a deep understanding of the interactions between the silane, the substrate, and the surrounding environment. Surface functionalization with silane coupling agents is a key strategy for enhancing the adsorption and release capabilities of materials used in drug delivery. mdpi.comresearchgate.net However, the final disposition of the functional groups and their interaction with the substrate can be complex. nih.gov For example, the way a silane molecule arranges itself on a surface can favor either monolayer or multilayer deposition, which in turn affects properties like drug loading and release kinetics. mdpi.com

Key challenges and areas for future research include:

Controlling Surface Coverage: Developing robust protocols to reliably produce either uniform monolayers or controlled multilayers as desired for a specific application. researchgate.netmdpi.com

Interfacial Characterization: Utilizing advanced characterization techniques to better understand the chemical structure and physical properties at the buried interfaces between polymers and silane layers. mdpi.com

Modulating Hydrophobicity: Fine-tuning surface energy and roughness through silanization to achieve desired wetting properties, which is crucial for applications from self-cleaning surfaces to improving corrosion resistance. mdpi.comnih.gov

Optimizing Composite Performance: Enhancing interfacial adhesion between fibers and a polymer matrix in composites to prevent brittle failure and improve mechanical properties. researchgate.net

Overcoming these challenges will enable the rational design of silane-based systems with optimized performance for an expanding range of advanced applications.

Q & A

Q. What are the key synthetic routes for Trimethyl(propyl)silane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via hydrosilylation reactions, where propene reacts with trimethylsilane in the presence of a catalyst (e.g., platinum-based). Reaction parameters such as temperature (80–120°C), solvent polarity (non-polar solvents like hexane), and catalyst loading (0.1–1 mol%) critically affect yield and purity. For example, higher temperatures may accelerate side reactions, reducing selectivity . Characterization via 1^1H NMR and GC-MS is recommended to confirm structure and assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:
  • 1^1H NMR : Peaks at δ 0.1–0.3 ppm (Si-CH3_3), δ 0.8–1.2 ppm (propyl CH2_2), and δ 1.4–1.6 ppm (propyl CH3_3).
  • FT-IR : Si-C stretching (~750 cm1^{-1}) and C-H stretches (2850–2960 cm1^{-1}).
  • GC-MS : Molecular ion peak at m/z 116 (C6_6H16_{16}Si). Cross-referencing with databases like NIST Chemistry WebBook ensures accurate identification .

Q. How is this compound utilized in surface modification, and what experimental protocols ensure reproducibility?

  • Methodological Answer : In chromatography, it is used for silanizing silica surfaces to create hydrophobic stationary phases. A standard protocol involves:

Activating silica with HCl (1M) at 80°C for 2 hours.

Reacting with this compound (5% v/v in toluene) under reflux for 12 hours.

Washing with ethanol to remove unreacted silane.
Surface coverage is validated via contact angle measurements (>100° indicates successful silanization) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis and oxidation of this compound during storage and experimental use?

  • Methodological Answer : Hydrolysis sensitivity requires anhydrous storage (argon atmosphere, molecular sieves). For experimental use, stabilize the compound by:
  • Adding radical inhibitors (e.g., BHT, 0.1 wt.%) to prevent oxidation.
  • Conducting reactions under inert gas (N2_2/Ar).
    Stability studies via accelerated aging (40°C/75% RH for 7 days) can quantify degradation products using HPLC .

Q. How can this compound be integrated into hybrid nanomaterials, and what analytical methods assess interfacial bonding?

  • Methodological Answer : It can functionalize nanoparticles (e.g., SiO2_2, TiO2_2) to enhance dispersion in hydrophobic matrices. Protocol:

Disperse nanoparticles in ethanol.

Add this compound (10% molar excess) and stir at 60°C for 24 hours.
Analyze grafting efficiency via TGA (weight loss at 200–400°C corresponds to silane decomposition) and XPS (Si 2p peaks at ~102 eV confirm covalent bonding) .

Q. What computational methods are suitable for modeling this compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict reaction pathways. Key parameters:
  • Activation energy for hydrosilylation (~20–30 kcal/mol).
  • Electron density maps to identify reactive sites (e.g., Si-H bond).
    Compare computational results with experimental kinetics (Arrhenius plots) to validate models .

Q. How do steric effects of the propyl group influence this compound’s reactivity compared to shorter-chain analogs?

  • Methodological Answer : The propyl group introduces steric hindrance, reducing nucleophilic attack rates. Comparative studies with Trimethyl(methyl)silane show:
  • 30% slower hydrolysis kinetics (measured via 29^29Si NMR).
  • Lower Lewis acidity (determined by Gutmann-Beckett method).
    Adjust catalyst design (e.g., bulky ligands) to enhance selectivity in crowded environments .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of this compound: How should researchers reconcile conflicting data?

  • Methodological Answer : Variations arise from impurities (e.g., residual catalysts) or measurement conditions. To resolve:

Purify via fractional distillation (bp 120–125°C).

Conduct TGA under standardized conditions (N2_2, 10°C/min).
Literature values range from 150–180°C for onset decomposition; cross-validate with DSC for precise decomposition enthalpy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.